2-(1-(Tert-butoxycarbonyl)piperidin-4-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Description
2-(1-(Tert-butoxycarbonyl)piperidin-4-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted at position 2 with a Boc-protected piperidin-4-yl group and at position 6 with a carboxylic acid moiety. The tert-butoxycarbonyl (Boc) group serves as a protective group for the piperidine nitrogen, enhancing stability during synthetic processes . Its molecular formula and exact weight depend on the Boc-piperidine substituent, but the base pyrazolo[1,5-a]pyrimidine-6-carboxylic acid structure (C₇H₅N₃O₂, MW: 163.13 g/mol) is modified by the addition of the Boc-piperidine group .
Properties
CAS No. |
1169564-04-8 |
|---|---|
Molecular Formula |
C17H22N4O4 |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]pyrazolo[1,5-a]pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C17H22N4O4/c1-17(2,3)25-16(24)20-6-4-11(5-7-20)13-8-14-18-9-12(15(22)23)10-21(14)19-13/h8-11H,4-7H2,1-3H3,(H,22,23) |
InChI Key |
NEYWWZMADHYYKW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=NN3C=C(C=NC3=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(Tert-butoxycarbonyl)piperidin-4-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid typically involves multiple steps. One common method includes the reaction of tert-butoxycarbonyl-protected piperidine with pyrazolo[1,5-a]pyrimidine-6-carboxylic acid under controlled conditions. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for research and commercial applications .
Chemical Reactions Analysis
Types of Reactions
2-(1-(Tert-butoxycarbonyl)piperidin-4-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with modified functional groups .
Scientific Research Applications
Biological Activities
Research has indicated that compounds similar to 2-(1-(Tert-butoxycarbonyl)piperidin-4-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid exhibit various biological activities:
- Anticancer Potential : Pyrimidine-based compounds have been extensively studied for their anticancer properties. They have shown promise in inhibiting various cancer cell lines by targeting specific signaling pathways involved in tumor growth and proliferation .
- Antimicrobial Activity : Some derivatives of pyrazolo-pyrimidine compounds have demonstrated antibacterial activity against Gram-positive bacteria, suggesting potential applications in developing new antimicrobial agents .
Applications in Drug Development
The compound serves as a valuable building block in the development of novel pharmaceuticals due to its structural features:
- Targeted Protein Degradation (PROTAC Development) : It has been identified as a rigid linker in the design of PROTACs (proteolysis-targeting chimeras), which are innovative therapeutic agents that facilitate the degradation of specific proteins within cells. This application is particularly relevant for targeting oncogenic proteins that contribute to cancer progression .
- Chiral Building Blocks : The synthesis of chiral derivatives from this compound allows for the exploration of enantiomerically pure substances, which are crucial for drug efficacy and safety profiles in pharmaceutical applications .
Case Studies
Several studies have explored the utility of pyrazolo-pyrimidine derivatives:
- A study published in MDPI highlighted the synthesis and evaluation of pyrimidine derivatives for their anticancer properties, noting that certain modifications to the pyrazolo-pyrimidine scaffold enhanced biological activity against various cancer cell lines .
- Research on heterocyclic amino acids derived from similar structures has shown their potential as novel therapeutic agents with improved pharmacokinetic properties, demonstrating the versatility of these compounds in drug design .
Mechanism of Action
The mechanism of action of 2-(1-(Tert-butoxycarbonyl)piperidin-4-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is known to act as a rigid linker in the development of bifunctional protein degraders, impacting the 3D orientation of the degrader and facilitating ternary complex formation. This mechanism is crucial for the targeted degradation of specific proteins, making it a valuable tool in the study of protein function and regulation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous pyrazolo[1,5-a]pyrimidine derivatives:
Structural and Functional Analysis:
Boc Protection: The target compound’s Boc group distinguishes it from unprotected amines (e.g., 7-amino derivatives in ), offering improved solubility in organic solvents and resistance to degradation during synthesis .
Carboxylic Acid vs. Ester : Unlike ethyl ester analogs (e.g., ), the carboxylic acid at position 6 increases water solubility and enables salt formation, which is critical for pharmacokinetic optimization in drug development .
The Boc-piperidine moiety may confer unique selectivity in biological assays.
Physicochemical Properties:
- The Boc group increases molecular weight (~225 g/mol for the Boc-piperidine substituent) and reduces crystallinity compared to methyl or cyano derivatives .
- The carboxylic acid at position 6 lowers logP relative to ester derivatives, favoring aqueous solubility .
Biological Activity
2-(1-(Tert-butoxycarbonyl)piperidin-4-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS: 1169564-04-8) is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications in treating inflammatory and autoimmune diseases. This article reviews its biological activity, synthesizing findings from diverse research studies to provide a comprehensive overview.
The compound is primarily recognized for its role as an inhibitor of phosphoinositide 3-kinase delta (PI3Kδ), an enzyme implicated in various cellular processes including inflammation and immune responses. Inhibiting PI3Kδ can modulate the activity of T and B lymphocytes, which are crucial in autoimmune conditions such as systemic lupus erythematosus (SLE) and rheumatoid arthritis (RA) .
In Vitro Studies
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine, including the compound , exhibit significant inhibitory effects on PI3Kδ with varying IC50 values. For example:
- CPL302415 , a related compound, demonstrated an IC50 of 18 nM against PI3Kδ, highlighting the potency of this class of compounds .
Case Studies
-
Inflammatory Diseases :
- A study focusing on the anti-inflammatory properties of pyrazolo[1,5-a]pyrimidine derivatives found that modifications at the C(2) position significantly enhanced selectivity and potency against PI3Kδ. The findings suggest that these compounds could be promising candidates for further development in treating autoimmune diseases .
- Cancer Research :
Data Summary
| Study Focus | Compound | IC50 Value | Notes |
|---|---|---|---|
| Inflammation | CPL302415 | 18 nM | High selectivity for PI3Kδ |
| Autoimmune Diseases | Various Derivatives | Varies | Significant effects on T/B lymphocyte activity |
| Cancer | Pyrazolo Derivatives | Varies | Modulation of cancer cell proliferation |
Q & A
Q. What are the recommended synthetic routes for 2-(1-(Tert-butoxycarbonyl)piperidin-4-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, starting with the preparation of the pyrazolo[1,5-a]pyrimidine core followed by coupling with a Boc-protected piperidine derivative. Key steps include:
- Protection of the piperidine moiety : The tert-butoxycarbonyl (Boc) group is introduced to protect the amine during subsequent reactions, ensuring regioselectivity .
- Coupling reactions : Microwave-assisted synthesis may enhance efficiency for pyrazolo-pyrimidine derivatives, reducing reaction time and improving yields .
- Optimization : Temperature (e.g., 80–120°C) and pH (neutral to mildly acidic) are critical to prevent Boc deprotection prematurely. Solvent choice (e.g., DMF or THF) also affects reaction kinetics .
Q. How should researchers characterize the purity and structural integrity of this compound?
Standard characterization methods include:
- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm regiochemistry and Boc-group integrity .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and detects impurities .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% recommended for biological assays) .
Advanced Research Questions
Q. What strategies can address low yields in the coupling of the Boc-protected piperidine moiety to the pyrazolo[1,5-a]pyrimidine core?
Low yields often arise from steric hindrance or competing side reactions. Mitigation approaches include:
- Catalyst screening : Palladium catalysts (e.g., Pd(PPh)) or copper-mediated Ullmann coupling may improve cross-coupling efficiency .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hrs to 2 hrs) and minimizes decomposition .
- Solvent optimization : Polar aprotic solvents like DMSO enhance solubility of intermediates .
Q. How can researchers resolve contradictions in reported biological activity data across different studies?
Discrepancies may arise from variations in:
- Assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times (24 vs. 48 hrs) can alter IC values .
- Compound stability : Verify Boc-group retention under assay conditions (e.g., pH 7.4 buffer) via LC-MS to rule on-target vs. off-target effects .
- Batch-to-batch variability : Reproduce results using independently synthesized batches with ≥95% purity .
Q. What computational approaches are effective for predicting the compound’s interactions with biological targets?
Q. How does the Boc group influence the compound’s solubility and reactivity in downstream modifications?
- Solubility : The Boc group enhances lipophilicity, reducing aqueous solubility. Alternatives like acetyl protection may improve solubility but compromise stability .
- Reactivity : The Boc group is stable under basic conditions but cleaved under acidic (e.g., TFA) or thermal (>150°C) conditions, enabling selective deprotection for further functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
